molecular formula C22H22N4O B2363019 3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol CAS No. 477232-76-1

3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol

Cat. No.: B2363019
CAS No.: 477232-76-1
M. Wt: 358.445
InChI Key: YTGKVXODDMOVOE-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C22H22N4O . It has an average mass of 358.436 Da and a monoisotopic mass of 358.179352 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrrolo[2,3-d]pyrimidin-4-yl core, which is substituted with a 4-methylphenyl group and a phenyl group .

Scientific Research Applications

Synthesis and Enzymatic Activity

Research has demonstrated the synthesis of pyrazolopyrimidine derivatives with specific focus on their inhibitory activity against enzymes such as cyclic GMP phosphodiesterase. These compounds show significant enzymatic and cellular activity, with certain derivatives exhibiting pronounced in vivo activities, suggesting potential therapeutic applications in conditions like hypertension (B. Dumaitre & N. Dodic, 1996) Synthesis and cyclic GMP phosphodiesterase inhibitory activity.

Anticancer and Anti-inflammatory Properties

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, presenting a promising avenue for developing novel therapeutic agents targeting cancer and inflammation (A. Rahmouni et al., 2016) Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents.

Non-Ulcerogenic Anti-inflammatory Drugs

Another significant application involves the synthesis of pyrazolopyrimidines that act as nonsteroidal anti-inflammatory drugs without ulcerogenic activity, highlighting the potential for safer therapeutic options for inflammation treatment (G. Auzzi et al., 1983) 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones. A new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity.

Antimicrobial Activity

Studies have also focused on the synthesis of pyrazolopyrimidine derivatives with notable antibacterial activities, indicating their potential use in combating microbial infections (A. Rahmouni et al., 2014) Synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives.

Dual Inhibitory Action on Enzymes

Research into pyrrolopyrimidine derivatives has revealed compounds with dual inhibitory action against both thymidylate synthase and dihydrofolate reductase, suggesting significant antitumor properties and offering a dual-targeted approach to cancer therapy (A. Gangjee et al., 2000) Design, synthesis, and X-ray crystal structure of a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase as an antitumor agent.

Phosphodiesterase Inhibition for Cognitive Impairment

The discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1) from pyrazolopyrimidinones highlights their potential application in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Peng Li et al., 2016) Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment Associated with Neurodegenerative and Neuropsychiatric Diseases.

Future Directions

The future directions for this compound could involve further studies to elucidate its mechanism of action, potential therapeutic uses, and safety profile. Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Properties

IUPAC Name

3-[[7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-16-8-10-18(11-9-16)26-14-19(17-6-3-2-4-7-17)20-21(23-12-5-13-27)24-15-25-22(20)26/h2-4,6-11,14-15,27H,5,12-13H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGKVXODDMOVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCO)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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